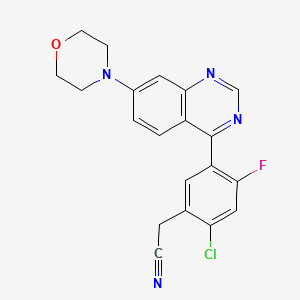
2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is known for its potential pharmacological properties, particularly in the field of cancer research. It is characterized by the presence of a quinazoline ring system, which is a common structural motif in many biologically active molecules .
Métodos De Preparación
The synthesis of 2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinazoline core: This step typically involves the cyclization of appropriate precursors under specific conditions to form the quinazoline ring.
Introduction of the morpholino group: The morpholino group is introduced through a substitution reaction, where a suitable leaving group on the quinazoline core is replaced by the morpholino group.
Chlorination and fluorination:
Formation of the acetonitrile group:
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Análisis De Reacciones Químicas
2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline ring are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .
Aplicaciones Científicas De Investigación
2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile involves the inhibition of DNA-dependent protein kinase (DNA-PK) activity. This enzyme plays a crucial role in the repair of DNA double-strand breaks, which are critical for cancer cell survival. By inhibiting DNA-PK, the compound prevents the repair of DNA damage, leading to cancer cell death. The molecular targets and pathways involved include the DNA-PK complex and associated signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to 2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile include other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.
Erlotinib: Another EGFR inhibitor with a similar quinazoline core structure.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
The uniqueness of this compound lies in its specific inhibition of DNA-PK, which distinguishes it from other quinazoline derivatives that primarily target EGFR or HER2 .
Propiedades
Fórmula molecular |
C20H16ClFN4O |
|---|---|
Peso molecular |
382.8 g/mol |
Nombre IUPAC |
2-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C20H16ClFN4O/c21-17-11-18(22)16(9-13(17)3-4-23)20-15-2-1-14(10-19(15)24-12-25-20)26-5-7-27-8-6-26/h1-2,9-12H,3,5-8H2 |
Clave InChI |
PZKDNHZCJIRCJU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC3=C(C=C2)C(=NC=N3)C4=C(C=C(C(=C4)CC#N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


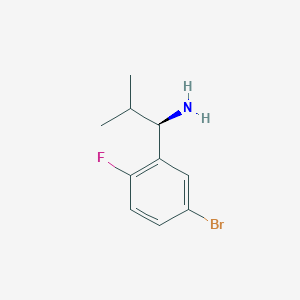
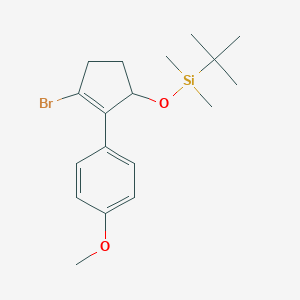
![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13035419.png)

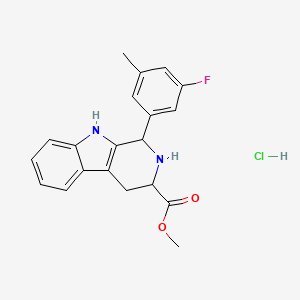
![Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13035436.png)
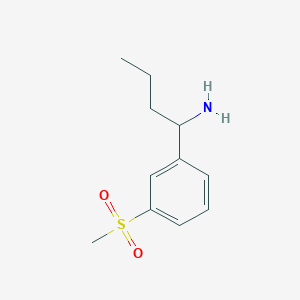
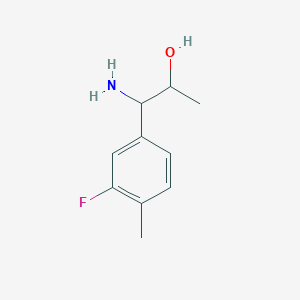
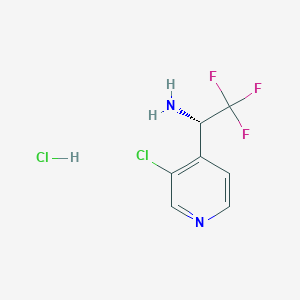

![2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine](/img/structure/B13035472.png)
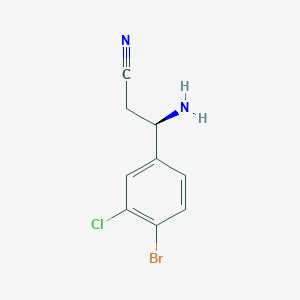

![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13035503.png)
